6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide: A Technical Guide for Researchers
6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a key heterocyclic intermediate, primarily recognized for its role in the synthesis of antifolate drugs, most notably methotrexate and its analogues.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established and potential biological activities. The document details experimental protocols for its synthesis and for assays related to its primary mechanism of action—the inhibition of dihydrofolate reductase (DHFR). Furthermore, it elucidates the critical signaling pathways affected by this inhibition and presents workflows for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and infectious diseases.
Chemical and Physical Properties
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a light brown solid.[2][3][4] It is sparingly soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4] Due to its reactive bromomethyl group, it is a versatile precursor for the synthesis of various pteridine derivatives.[5]
| Property | Value | Reference |
| CAS Number | 52853-40-4 | [5][6][7] |
| Molecular Formula | C₇H₈Br₂N₆ | [5][6][8] |
| Molecular Weight | 335.99 g/mol | [5][6][8] |
| Melting Point | >195°C (decomposes) | [3][8] |
| Appearance | Light brown solid | [2][3][4] |
| Solubility | Sparingly soluble in water; Slightly soluble in DMSO and methanol | [4] |
| Storage Temperature | -20°C Freezer | [4] |
Synthesis
The synthesis of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide is a multi-step process. A common route involves the initial formation of 2,4-diamino-6-(hydroxymethyl)pteridine, followed by bromination.
Experimental Protocol: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine
A preparation method for the related free base, 2,4-diamino-6-bromomethyl pteridine, is detailed in patent CN102952137A. This can be adapted to yield the hydrobromide salt. The process involves two main stages:
Stage 1: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine
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To a solution of 2,4,5,6-tetraaminopyrimidine hydrochloride and an acidic 4A molecular sieve catalyst in a suitable solvent (e.g., a mixture of a primary alcohol and water), add 1,3-dihydroxyacetone.
-
The reaction is carried out in the presence of oxygen.
-
The resulting 2,4-diamino-6-(hydroxymethyl)pteridine can be isolated by filtration.
Stage 2: Bromination to 2,4-diamino-6-(bromomethyl)pteridine
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In a four-necked flask, combine triphenylphosphine (26 g) and N-bromosuccinimide (NBS, 18 g) in carbon tetrachloride (200 mL).
-
Cool the stirred mixture to 0°C.
-
Add 2,4-diamino-6-(hydroxymethyl)pteridine (10 g) in batches.
-
Allow the reaction to proceed overnight with stirring.
-
The crude product is obtained by filtration.
-
Recrystallize the crude product from a mixed solvent of water and dimethylformamide (DMF) to yield purified 2,4-diamino-6-(bromomethyl)pteridine. The reported yield is 96%.[9]
To obtain the hydrobromide salt, the final product can be treated with hydrobromic acid.
Synthesis Workflow
Mechanism of Action and Biological Activity
The primary biological significance of 6-(bromomethyl)pteridine-2,4-diamine hydrobromide stems from its role as a precursor to antifolate compounds that target the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
The main target of methotrexate and related pteridine-based drugs is Dihydrofolate Reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic pathways. By inhibiting DHFR, these drugs lead to a depletion of the THF pool, which in turn inhibits the synthesis of thymidylate and purines, ultimately leading to cell cycle arrest and apoptosis.[9]
Role of Pteridine Reductase 1 (PTR1) in Drug Resistance
In some organisms, particularly parasitic protozoa like Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise through the action of Pteridine Reductase 1 (PTR1).[10] PTR1 is an enzyme that can also reduce pterins and folates, thereby providing a bypass mechanism to overcome the inhibition of DHFR.[10] This makes PTR1 an attractive target for the development of drugs that can overcome this resistance mechanism. 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide serves as a scaffold for the synthesis of inhibitors that can target both DHFR and PTR1.
Other Reported Activities
Some sources report that 6-(bromomethyl)pteridine-2,4-diamine hydrobromide exhibits other biological activities, including the inhibition of nitroaldolase and membrane transport, and has been shown to inhibit cell growth in murine leukemia cells.[3][5][8] However, detailed quantitative data and specific protocols for these activities are not extensively available in the public domain.
Signaling Pathway
Experimental Protocols for Biological Assays
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol is adapted from commercially available DHFR assay kits and is a common method for determining DHFR activity and inhibition.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.
Materials:
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Purified DHFR enzyme
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., methotrexate) and a negative control (solvent only).
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.
Pteridine Reductase 1 (PTR1) Inhibition Assay
The assay for PTR1 is similar to the DHFR assay, as it also involves monitoring the consumption of NADPH.
Principle: PTR1 catalyzes the reduction of pterins (e.g., biopterin) or folates using NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is measured.
Materials:
-
PTR1 Assay Buffer (e.g., 20 mM Tris-HCl, pH can be optimized, for some pterins an acidic pH like 4.7 is used)
-
Pterin substrate (e.g., 6-biopterin)
-
NADPH solution
-
Purified recombinant PTR1 enzyme
-
Test compound
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the PTR1 assay buffer, NADPH, and the PTR1 enzyme.
-
Add the test compound at various concentrations to the microplate wells, including appropriate controls.
-
Start the reaction by adding the pterin substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rates and determine the IC₅₀ value as described for the DHFR assay.
Experimental Workflow for Inhibitor Screening
Applications in Drug Development
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a valuable building block in medicinal chemistry for the development of:
-
Anticancer Agents: As a precursor to methotrexate and its analogues, it is central to the synthesis of drugs used in chemotherapy.
-
Antiparasitic Drugs: Its use in synthesizing dual inhibitors of DHFR and PTR1 is a promising strategy for treating diseases caused by protozoan parasites like Leishmania and Trypanosoma.[10]
-
Antirheumatic Agents: Methotrexate, derived from this intermediate, is a cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases.
-
Antibacterial Agents: The folate pathway is also a target in bacteria, and pteridine derivatives have been explored as antibacterial agents.
Conclusion
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a pivotal intermediate in the synthesis of a range of biologically active molecules, particularly antifolates. Its utility in the preparation of methotrexate and novel inhibitors of DHFR and PTR1 underscores its importance in the fields of oncology, infectious disease, and immunology. This guide provides researchers with a foundational understanding of its properties, synthesis, and biological context, aiming to facilitate its application in the development of new therapeutic agents. Further research to quantify its inhibitory activity against a broader range of enzymes and to characterize its pharmacokinetic profile would be of significant value to the scientific community.
References
- 1. ijrpr.com [ijrpr.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 | FB19250 [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide CAS#: 52853-40-4 [m.chemicalbook.com]
- 9. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 10. preprints.org [preprints.org]
